

Technical Guide: Synthesis and Applications of Substituted Iodo-Nitro-Indazoles

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Compound of Interest		
Compound Name:	3-lodo-6-methyl-4-nitro-1H-	
	indazole	
Cat. No.:	B1613967	Get Quote

Disclaimer: This technical guide addresses the synthesis, properties, and potential applications of substituted iodo-nitro-indazole cores. Extensive searches for the specific molecule, **3-lodo-6-methyl-4-nitro-1H-indazole**, did not yield a registered CAS number or any published experimental data. Therefore, this document focuses on the closely related and documented isomer, 3-lodo-6-methyl-5-nitro-1H-indazole, to provide a relevant and detailed technical overview for researchers, scientists, and drug development professionals.

Core Compound Profile: 3-lodo-6-methyl-5-nitro-1H-indazole

This section summarizes the key identifiers and physicochemical properties of 3-lodo-6-methyl-5-nitro-1H-indazole.

Identifier	Value
CAS Number	1000343-55-4[1]
Molecular Formula	C8H6IN3O2[1]
Molecular Weight	303.06 g/mol [1]
InChI Key	UMRBFGNXSMPUHB-UHFFFAOYSA-N[1]

Table 1: Chemical Identifiers for 3-Iodo-6-methyl-5-nitro-1H-indazole.



Spectroscopic and Physicochemical Data

The following table includes predicted Nuclear Magnetic Resonance (NMR) data and other relevant physicochemical information. It is important to note that the NMR chemical shifts are predicted values and may vary from experimental results.[1]

Parameter	Value	
Predicted ¹ H NMR (DMSO-d ₆ , ppm)		
N-H	~13.0 - 14.0	
H-4	~8.8	
H-7	~7.9	
C6-CH₃	~2.7	
Predicted ¹³ C NMR (DMSO-d ₆ , ppm)		
C3	~90	
C3a	~142	
C4	~120	
C5	~141	
C6	~125	
C7	~112	
Calculated Exact Mass	302.9505 g/mol [1]	

Table 2: Predicted Spectroscopic and Physicochemical Data.

Experimental Protocols Synthesis of 3-lodo-6-methyl-5-nitro-1H-indazole

The synthesis of this compound requires careful control of regionselectivity, particularly during the nitration step.[1] The methyl group at the C6 position of the indazole ring directs the nitration to the C5 position.[1]



Step 1: Iodination of 6-methyl-1H-indazole

A general procedure for the iodination of indazoles involves the use of iodine in the presence of a base.

- Materials: 6-methyl-1H-indazole, Iodine (I₂), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).
- Procedure:
 - Dissolve 6-methyl-1H-indazole in DMF.
 - Add potassium carbonate to the solution.
 - Slowly add a solution of iodine in DMF to the reaction mixture.
 - Stir the reaction at room temperature until completion, monitoring by TLC.
 - Upon completion, quench the reaction with a solution of sodium thiosulfate.
 - Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain 3-iodo-6-methyl-1H-indazole.

Step 2: Nitration of 3-iodo-6-methyl-1H-indazole

- Materials: 3-iodo-6-methyl-1H-indazole, Fuming Nitric Acid, Sulfuric Acid.
- Procedure:
 - Cool a mixture of sulfuric acid to 0°C.
 - Slowly add 3-iodo-6-methyl-1H-indazole to the cooled acid.
 - Carefully add fuming nitric acid dropwise while maintaining the temperature at 0°C.
 - Stir the reaction mixture at 0°C for a specified time, monitoring by TLC.
 - Pour the reaction mixture over ice and neutralize with a base (e.g., sodium hydroxide solution).



- Collect the precipitate by filtration, wash with water, and dry to yield 3-iodo-6-methyl-5nitro-1H-indazole.
- Further purification can be achieved by recrystallization.

Visualization of Synthetic and Application Pathways

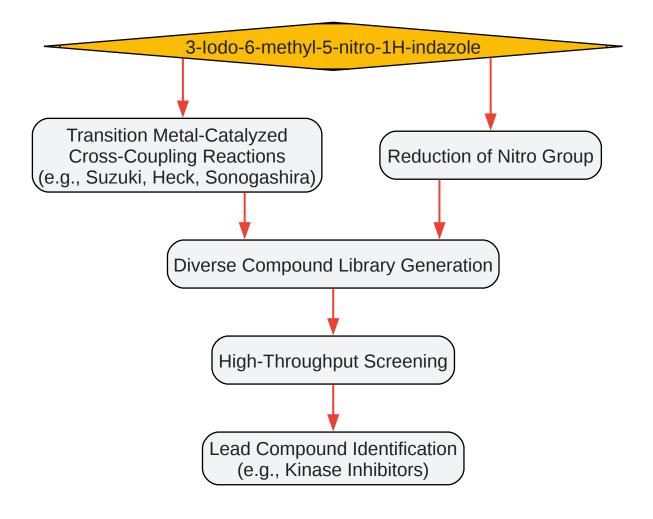
The following diagrams, generated using the DOT language, illustrate the synthetic workflow and potential applications of the title compound.



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Caption: Synthetic pathway for 3-lodo-6-methyl-5-nitro-1H-indazole.





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Caption: Workflow for the application of 3-Iodo-6-methyl-5-nitro-1H-indazole in drug discovery.

Potential Applications in Research and Drug Development

Substituted indazoles are a significant class of heterocyclic compounds in medicinal chemistry. The presence of an iodine atom at the 3-position makes 3-iodo-6-methyl-5-nitro-1H-indazole a versatile intermediate for various chemical transformations.

- Kinase Inhibitors: Derivatives of this scaffold have been explored for their potential as kinase inhibitors, which are a crucial class of molecules in cancer therapy.[1]
- Building Block for Organic Synthesis: The iodo group serves as a handle for transition metalcatalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis



of more complex molecules.

• Intermediate for Further Functionalization: The nitro group can be reduced to an amine, which can then be further modified, allowing for the generation of a diverse library of compounds for biological screening.[1]

This technical guide provides a foundational understanding of 3-iodo-6-methyl-5-nitro-1H-indazole, a representative of the iodo-nitro-indazole class of compounds. While data on the specific 4-nitro isomer is currently unavailable, the information presented here on a closely related molecule offers valuable insights for researchers in the field of synthetic and medicinal chemistry.

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References

- 1. 3-lodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
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